molecular formula C19H24N2O2S B4750136 2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide

2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide

Cat. No. B4750136
M. Wt: 344.5 g/mol
InChI Key: MSSRSMWCVBJJQN-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of drug development. It belongs to the class of Schiff bases and is derived from the condensation reaction between 2-isobutoxybenzaldehyde and N-propylthiophene-3-carboxamide.

Mechanism of Action

The mechanism of action of 2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide. It has been found to exhibit significant antioxidant activity, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide in lab experiments is its potential applications in drug development. It has been found to exhibit significant pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide. One of the areas of interest is its potential applications in the treatment of cancer. Several studies have demonstrated its cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, it has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[(E)-[2-(2-methylpropoxy)phenyl]methylideneamino]-N-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-10-20-18(22)16-9-11-24-19(16)21-12-15-7-5-6-8-17(15)23-13-14(2)3/h5-9,11-12,14H,4,10,13H2,1-3H3,(H,20,22)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSRSMWCVBJJQN-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(SC=C1)N=CC2=CC=CC=C2OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)C1=C(SC=C1)/N=C/C2=CC=CC=C2OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({(E)-[2-(2-methylpropoxy)phenyl]methylidene}amino)-N-propylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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